



Application Notes and Protocols for Scintigraphy using Sodium Iodide I-131

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Compound of Interest		
Compound Name:	Sodium iodide I 131	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Sodium Iodide I-131 (¹³¹I-NaI) in scintigraphy, with a focus on applications in research and drug development. The protocols cover diagnostic imaging, therapeutic applications, and preclinical biodistribution and dosimetry studies.

Introduction to Sodium Iodide I-131 Scintigraphy

Sodium Iodide I-131 is a radiopharmaceutical that is readily absorbed and selectively taken up by thyroid tissue and other tissues expressing the sodium-iodide symporter (NIS).[1][2] This property makes it a valuable tool for both diagnostic imaging and targeted radionuclide therapy of thyroid diseases, including hyperthyroidism and differentiated thyroid cancer.[3][4] ¹³¹I decays via beta and gamma emissions with a physical half-life of 8.04 days.[4][5] The principal gamma photon at 364 keV (82% abundance) is utilized for imaging, while the beta emissions are responsible for its therapeutic effect.[1][6] In research and drug development, ¹³¹I-NaI is employed to study thyroid physiology, evaluate the efficacy of novel therapies, and conduct biodistribution and dosimetry studies of new radiopharmaceuticals.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data for scintigraphy protocols using Sodium lodide I-131.



Table 1: Recommended Dosages for Human Applications



Application	Condition	Recommended Activity (mCi)	Recommended Activity (MBq)	Citation
Diagnostic Imaging	Thyroid Uptake Study	0.005 - 0.015	0.185 - 0.555	[9]
Thyroid Scintiscanning	0.05 - 0.1	1.85 - 3.7	[9]	_
Pre-ablation Imaging (Endogenous TSH)	1 - 2	37 - 74	[10]	_
Pre-ablation Imaging (rhTSH Stimulation)	3 - 4	111 - 148	[10]	
Therapeutic	Hyperthyroidism	4 - 10	148 - 370	[9][11]
Thyroid Remnant Ablation (Low Risk)	30	1110	[5]	
Thyroid Remnant Ablation (Moderate Risk)	50 - 80	1850 - 2960	[5]	
Thyroid Remnant Ablation (High Risk)	100 - 175	3700 - 6475	[5]	
Treatment of Lymph Node Metastases	100 - 150	3700 - 5550	[5]	_
Treatment of Lung Metastases	150 - 200	5550 - 7400	[5]	
Treatment of Bone Metastases	175 - 220	6475 - 8140	[5]	



Table 2: Typical Imaging Parameters for ¹³¹I Scintigraphy

Parameter	Specification	Citation
Gamma Camera	High-energy parallel-hole collimator	[1]
Energy Window	Centered at 364 keV	[1]
Alternative: 284 keV for low- medium energy systems	[12]	
Scatter Correction	Triple-energy window (TEW) method	[1]
Image Acquisition	Planar whole-body (anterior and posterior)	[13]
SPECT/CT for anatomical localization	[10]	
Imaging Timepoints	Diagnostic Scans: 24 to 72 hours post-administration	[2]
Post-therapy Scans: 3 to 7 days post-administration	[2]	

Experimental Protocols Protocol for Preclinical Biodistribution of ¹³¹I-NaI in a Mouse Model

This protocol details a non-invasive, longitudinal study to monitor and quantify the biodistribution of ¹³¹I-NaI in a physiological mouse model using Cerenkov Luminescence Tomography (CLT).[11][14]

- I. Animal Model and Preparation:
- Animal Model: Athymic nude mice.



- Preparation: No specific dietary preparation is required for a physiological uptake study. For studies involving thyroid cancer xenografts where tumor-specific uptake is the primary interest, pretreatment with L-thyroxine in drinking water can be used to suppress endogenous thyroid uptake.[15]
- II. Radiopharmaceutical Administration:
- Radiopharmaceutical: Sodium Iodide I-131.
- Dose: 400-450 μCi (14.8-16.65 MBq) per mouse.[11]
- Administration Route: Intravenous tail vein injection.[11]
- III. Imaging Protocol:
- Imaging Modality: Cerenkov Luminescence Tomography (CLT) combined with CT for anatomical reference.
- Imaging Timepoints: Acquire images at multiple time points post-injection to observe the kinetics of uptake and clearance (e.g., 0.5, 1, 3, 12, and 24 hours).[11]
- Image Acquisition:
 - Anesthetize the mouse.
 - Position the mouse in the imaging chamber.
 - Acquire 2D planar luminescent images.
 - Perform 3D CLT acquisition.
 - Acquire a CT scan for anatomical co-registration.

IV. Data Analysis:

Reconstruct 3D images of the ¹³¹I distribution.[14]

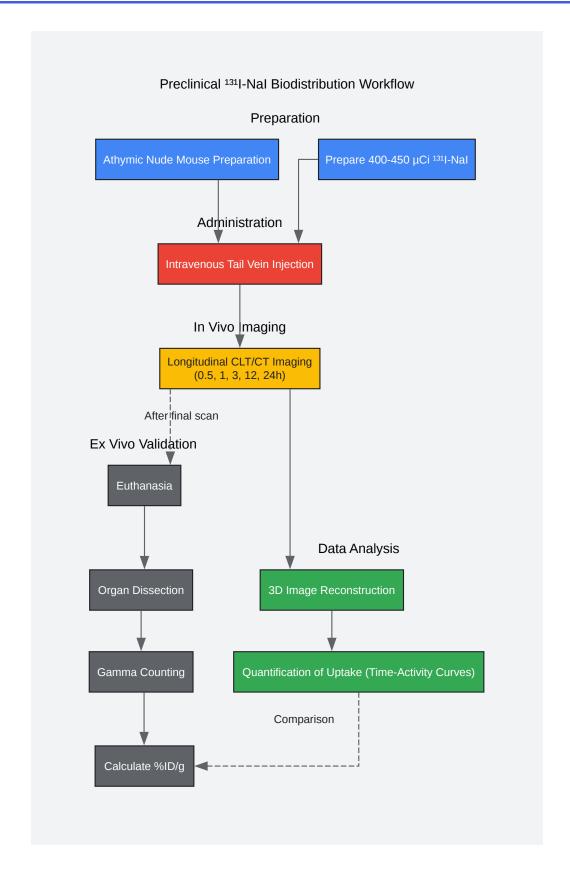
Methodological & Application





- Quantify the signal intensity in regions of interest (e.g., thyroid, stomach, bladder) at each time point to generate time-activity curves.[11]
- Correlate the reconstructed energy from CLT with gamma ray counts for quantification.[14]
- V. Ex Vivo Biodistribution (for validation):
- At the final imaging time point, euthanize the mouse.
- Dissect key organs and tissues (thyroid, heart, liver, spleen, lung, kidney, stomach, intestine, muscle, bone).
- Weigh each tissue sample.
- Measure the radioactivity in each sample using a gamma counter.
- Calculate the percentage of injected dose per gram of tissue (%ID/g).





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Preclinical 131I-Nal Biodistribution Workflow



Protocol for Quantitative ¹³¹I SPECT/CT Imaging for Dosimetry

This protocol is based on guidelines for quantitative ¹³¹I SPECT in dosimetry applications and is suitable for both preclinical and clinical research.[1][16]

- I. System Calibration:
- Dose Calibrator: Ensure the dose calibrator is accurate to within 2% of a traceable standard.
 [1]
- SPECT System Calibration:
 - Use a phantom (e.g., cylindrical IEC head phantom) with sphere inserts of known volumes.[16]
 - Fill a sphere with a known activity concentration of ¹³¹I in a carrier solution.[1]
 - Image the phantom using the same SPECT/CT protocol as for the study subjects.
 - Calculate a calibration factor in units of reconstructed counts per voxel per second per unit of activity (e.g., MBq).[1]
 - Determine recovery coefficients for different sphere sizes to correct for partial volume effects.[16]
- II. Patient/Subject Preparation (Clinical Research):
- Low-lodine Diet: Instruct the patient to follow a low-iodine diet for 1-2 weeks prior to ¹³¹I administration.[5]
- Medication Review: Discontinue medications that interfere with iodine uptake for an appropriate duration.[5]
- TSH Stimulation:
 - Thyroid Hormone Withdrawal: Discontinue thyroid hormone medication to achieve a TSH level >30-50 mIU/L.[5]



- Recombinant Human TSH (rhTSH): Administer rhTSH injections as an alternative to hormone withdrawal.[2]
- Pregnancy Test: Perform a pregnancy test for female participants of childbearing potential within 24 hours prior to administration.[5]

III. Radiopharmaceutical Administration:

- Dose: Administer the prescribed diagnostic or therapeutic activity of ¹³¹I-NaI orally (capsule or solution).
- Fasting: The patient should fast for at least 2 hours before and after administration.

IV. SPECT/CT Imaging Protocol:

- Imaging Schedule: Acquire images at multiple time points post-administration to determine the pharmacokinetics (e.g., 2, 6, 24, 48, 96 hours).[16]
- Acquisition Parameters:
 - Collimator: High-energy.
 - Energy Windows: Set a primary window at 364 keV (e.g., 20% width) and scatter windows for correction (e.g., using the TEW method).[1]
 - SPECT Acquisition: Acquire a sufficient number of projections over 360°.
 - CT Acquisition: Perform a low-dose CT scan for attenuation correction and anatomical localization.[1]
- Image Reconstruction:
 - Use an iterative reconstruction algorithm (e.g., OSEM).
 - Apply corrections for attenuation (using the CT map), scatter, and collimator-detector response.[1]





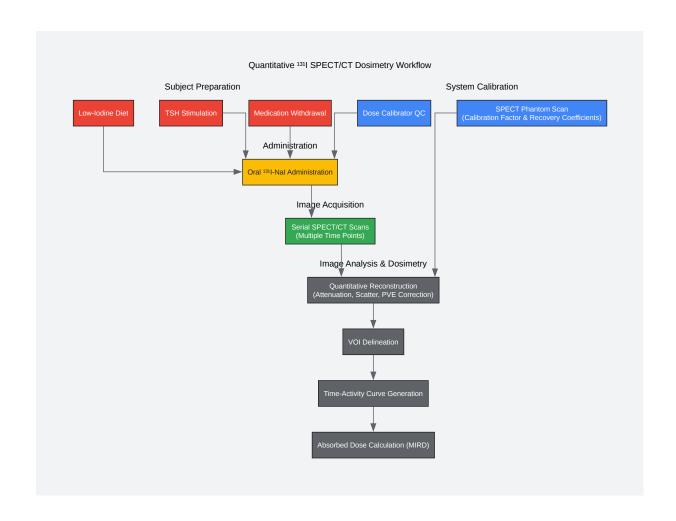


 Apply the recovery coefficients determined during calibration to correct for partial volume effects.

V. Dosimetry Calculation:

- Volume Delineation: Define volumes of interest (VOIs) for tumors and normal organs on the co-registered SPECT/CT images.
- Time-Activity Curve Generation:
 - Calculate the total activity in each VOI at each imaging time point using the system calibration factor.
 - Fit the time-activity data to an appropriate function (e.g., exponential) to generate a continuous time-activity curve.
- Absorbed Dose Calculation:
 - Calculate the total number of disintegrations (time-integrated activity) in each source organ by integrating the time-activity curve.
 - Use a dosimetry software package (e.g., OLINDA/EXM) and the MIRD formalism to calculate the absorbed dose to target organs.[3] The absorbed dose is calculated by multiplying the time-integrated activity by S-values (absorbed dose per unit cumulated activity).





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Quantitative 131 SPECT/CT Dosimetry Workflow

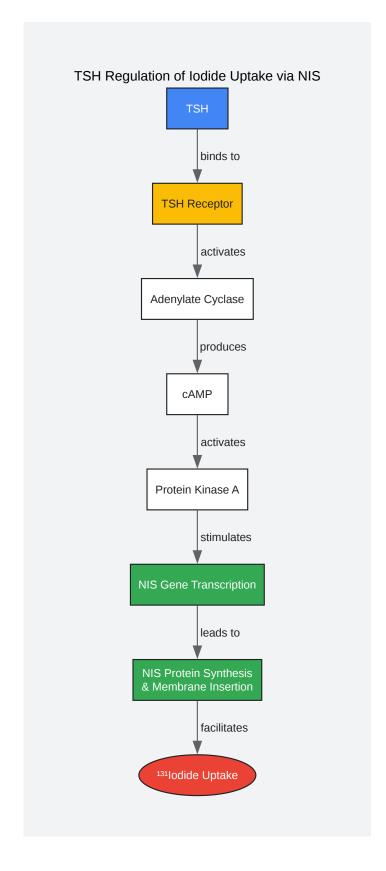




Signaling Pathways and Logical Relationships Sodium-Iodide Symporter (NIS) Mediated Uptake

The fundamental principle behind ¹³¹I-NaI scintigraphy is the active transport of iodide into target cells by the Sodium-Iodide Symporter (NIS). This process is crucial for both imaging and therapy. The expression and activity of NIS are primarily regulated by Thyroid Stimulating Hormone (TSH).





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TSH Regulation of Iodide Uptake via NIS



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